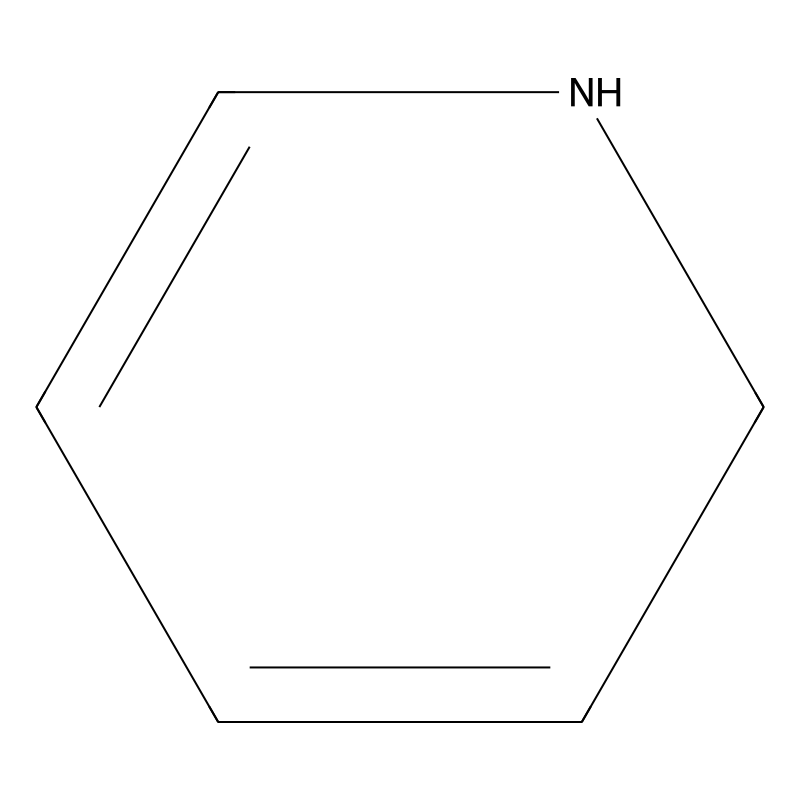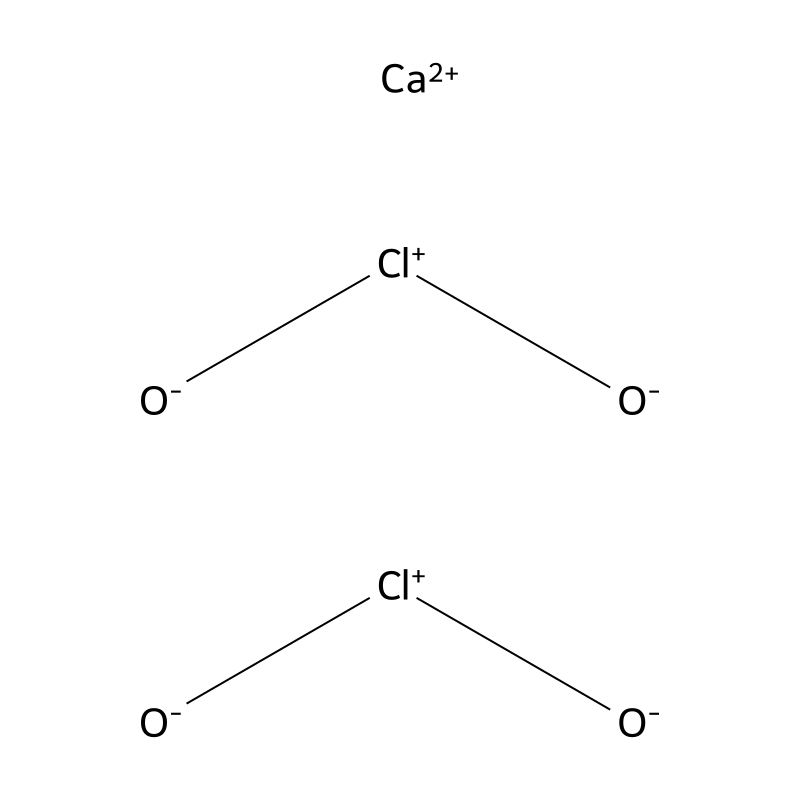Myrcene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in ethanol and benzene
Soluble in oxygenated and chlorinated solvents.
In water, 5.60 mg/L at 25 °C
In water, 4.09 mg/L at 25 °C
0.0056 mg/mL at 25 °C
Insoluble in water; soluble in oils
Soluble (in ethanol)
Synonyms
Canonical SMILES
Description
Anticancer Activity
Scientific Field: Oncology
Application Summary: Myrcene has been studied for its potential anticancer properties, particularly in human cell lines such as HeLa . It has been found to lead to an arrest of proliferation, a decrease in motility, and morphological changes with loss of sphericity and thickness, and DNA damage .
Methods of Application: The biological efficacy of myrcene was studied in human cell lines (HeLa, SH-SY5Y, and HDFa) through cytotoxicity, cell proliferation, cell migration, and morphology assays .
Results: Myrcene showed potential biological activity, especially in HeLa cells. In this cell line, it led to an arrest of proliferation, a decrease in motility, and morphological changes with loss of sphericity and thickness, and DNA damage .
Anti-inflammatory Activity
Scientific Field: Immunology
Application Summary: Myrcene has been found to have potent anti-inflammatory activity. It has been studied for its role in mitigating colon inflammation .
Methods of Application: The role of β-myrcene on colon inflammation was investigated using 2% DSS colitis and TNF-α challenged HT-29 adenocarcinoma cells as in vivo and in vitro models .
Results: The administration of β-myrcene in dextran sodium sulfate (DSS)-treated mice restored colon length, decreased disease activity index (DAI), myeloperoxidase (MPO) enzyme activity, and suppressed proinflammatory mediators .
Antibiotic Activity
Scientific Field: Microbiology
Application Summary: Myrcene has been reported to have potent antimicrobial activity, exhibiting bacteriostatic and bactericidal effects against tested pathogens .
Methods of Application: The antimicrobial activity of myrcene is typically studied through in vitro assays involving various bacterial strains .
Results: Myrcene has been found to inhibit the growth of certain types of bacteria and fungi .
Analgesic Activity
Scientific Field: Pharmacology
Application Summary: Myrcene has been highlighted for its potential as an analgesic. It has been found to block the production of certain substances in the body that may lead to inflammation and pain .
Methods of Application: The analgesic effects of myrcene are typically studied through in vivo assays involving animal models .
Results: Myrcene has been found to offer significant pain relief benefits .
Anti-mutagenic Activity
Scientific Field: Genetics
Application Summary: Myrcene has been found to exert anti-mutagenic properties, helping to combat gene, DNA, and cell mutations .
Methods of Application: The anti-mutagenic effects of myrcene are typically studied through in vitro assays involving various cell lines .
Results: Myrcene has been found to reduce UV- and 4NQO-induced mutations .
Treatment of Inflammatory Diseases
Scientific Field: Medicine
Application Summary: Myrcene has been explored for its potential in treating inflammatory diseases. It has been found to suppress proinflammatory mediators and pathways, which could be beneficial in treating diseases linked to inflammation .
Methods of Application: The role of myrcene in treating inflammatory diseases is typically studied through in vivo models involving animal subjects .
Results: Myrcene has been found to restore colon length, decrease disease activity index (DAI), myeloperoxidase (MPO) enzyme activity, and suppress proinflammatory mediators in DSS-treated mice .
Myrcene, chemically known as β-myrcene, is a naturally occurring hydrocarbon classified as a monoterpene. Its molecular formula is , and it has a molecular weight of approximately 136.24 g/mol. Myrcene is characterized by its yellow oily liquid form and pleasant, aromatic odor, often described as resinous with citrus and pine notes. It is primarily found in various plants, including hops, lemongrass, basil, and mangoes, contributing significantly to the aroma of these plants and playing a vital role in the brewing industry as a key flavor compound in hops .
- Diels–Alder Reactions: Myrcene acts as a diene in Diels–Alder reactions with dienophiles such as acrylic acid and maleic anhydride. This reaction allows for the formation of complex organic molecules and has been explored using continuous-flow processing for efficiency .
- Hydroxylation: Myrcene can be oxidized to form diols through hydroxylation reactions, yielding products with potential applications in various fields .
- Ozonolysis: In atmospheric chemistry, myrcene reacts with ozone to form ozonides and other products like 4-vinyl-4-pentenal. This reaction pathway is significant for understanding its role in air quality and environmental chemistry .
Myrcene exhibits several biological activities that have garnered interest in pharmacology:
- Sedative Effects: It has been identified as a sedating agent, particularly noted for its presence in hops, which are used in brewing .
- Anti-inflammatory Properties: Studies suggest that myrcene may possess anti-inflammatory effects, making it a candidate for therapeutic applications .
- Antimicrobial Activity: Research indicates that myrcene may inhibit the growth of certain bacteria and fungi, highlighting its potential as a natural preservative or therapeutic agent .
Myrcene can be synthesized through various methods:
- Natural Extraction: It can be extracted from essential oils of plants such as hops and lemongrass.
- Chemical Synthesis: Myrcene can also be synthesized from simpler organic compounds through processes like the Diels–Alder reaction or by using catalytic methods that involve the polymerization of simpler terpenes .
Myrcene has diverse applications across several industries:
- Food and Beverage: It is widely used in the food industry for flavoring due to its pleasant aroma.
- Pharmaceuticals: Its biological activities make it a candidate for use in developing new medications.
- Cosmetics: Myrcene is utilized in fragrances and personal care products for its aromatic properties.
- Agriculture: It may serve as a natural pesticide or fungicide due to its antimicrobial properties .
Research on myrcene's interactions focuses on its reactivity with various agents:
- Reactivity with Oxidizers: Myrcene can react vigorously with strong oxidizing agents, which may lead to hazardous situations if not handled properly .
- Polymerization Reactions: In the presence of acids or initiators, myrcene undergoes exothermic addition polymerization reactions, which can be utilized in synthetic applications but require careful control to prevent runaway reactions .
Myrcene shares structural similarities with several other terpenes. Here’s a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Key Characteristics | Unique Aspects |
|---|---|---|---|
| Limonene | Citrus aroma; found in citrus fruits | More polar; primarily used for cleaning products | |
| Pinene | Pine aroma; prevalent in pine trees | Exists as two isomers (alpha and beta); used in fragrances | |
| Ocimene | Sweet herbal aroma; found in basil | Less common; used in perfumes and flavorings | |
| Terpinolene | Floral aroma; found in tea tree oil | More reactive due to additional double bond |
Myrcene's unique combination of aromatic properties and biological activities distinguishes it from these similar compounds, making it particularly valuable in both culinary and therapeutic contexts .
Purity
Physical Description
Liquid
Yellow liquid with a pleasant odor; [Hawley]
Colourless or very pale straw-coloured mobile liquid; sweet balsamic aroma
Color/Form
XLogP3
Exact Mass
Monoisotopic Mass
Boiling Point
167 °C
166.00 to 167.00 °C. @ 760.00 mm Hg
Flash Point
Heavy Atom Count
Taste
Density
Density: 0.7959 at 25 °C/25 °C; max absorption (isooctane): 224.5 nm /alpha-Myrcene/
0.789-0.793
LogP
4.17
log Kow = 4.33
Odor
Terpene odo
Decomposition
Appearance
Melting Point
Storage
UNII
Related CAS
GHS Hazard Statements
H226 (99.71%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (98.82%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (84.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (14.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
2.01 [mmHg]
2.09 mm Hg at 25 °C
Pictograms



Flammable;Irritant;Health Hazard
Other CAS
Absorption Distribution and Excretion
Metabolism Metabolites
Wikipedia
Delavirdine
Biological Half Life
Use Classification
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Methods of Manufacturing
General Manufacturing Information
1,6-Octadiene, 7-methyl-3-methylene-: ACTIVE
A triply unsaturated aliphatic hydrocarbon found in oil of bay, verbena, hops, and others
FLAVORS USEFUL IN CITRUS IMITATIONS, FRUIT BLENDS.
REPELLENCY OF MONOTERPENE & RESIN VAPORS FOR THE FIR ENGRAVER BEETLE, SCOLYTUS VENTRALIS, DECREASED IN THE FOLLOWING ORDER: LIMONENE, DELTA3-CARENE, ALPHA-PINENE, MYRCENE, BETA-PINENE, PREFORMED RESIN, CAMPHENE, & TRICYCLENE.
ADDITION OF MYRCENE TO MIXTURE OF FRASS COMPONENTS ISOLATED FROM THE FEMALE BOLL WEEVIL IMPROVED THE ATTRACTION RESPONSE BY MALES.
For more General Manufacturing Information (Complete) data for MYRCENE (6 total), please visit the HSDB record page.
Analytic Laboratory Methods
THE COMPOSITION OF A USSR PEPPERMINT OIL CONTAINING 0.1% MYRCENE WAS CONFIRMED BY A COMBINATION GAS CHROMATOGRAPHY-MASS SPECTROSCOPIC METHOD.
MYRCENE WAS DETERMINED IN PINE OILS.
Storage Conditions
Interactions
The leafy parts of thyme and its essential oil have been used in foods for the flavor, aroma and preservation and also in folk medicines. The aim of the current study was to determine the components of Thymus vulgaris L essential oil and to evaluate the protective effects of this oil against aflatoxin-induce oxidative stress in rats. Thirty six mature male Sprague-Dawley were divided into six treatment groups and treated for 2 weeks as follows: control group; the groups treated orally with low and high doses of T. vulgaris oil (5 and 7.5 mg/kg b.w.); the group fed AFs-contaminated diet (2.5 mg/kg diet) and the groups fed AFs-contaminated diet and treated orally with the oil at the two tested doses. Blood and tissue samples were collected at the end of treatment period for biochemical study and histological examination. The results indicated that the oil contains Carvarcrol (45 mg/g), Thymol (24.7 mg/g), beta-Phellandrene (9.7 mg/g), Linalool (4.1 mg/g), Humuline (3.1 mg/g), alpha-Phellandrene (2.3 mg/g) and Myrcene (2.1 mg/g). However, alpha and beta-pinene, Myrcene, alpha-thyjone, Tricyclene, 1, 8-cineole, and beta-sabinene were found in lower concentrations. Treatment with AFs alone disturbs lipid profile in serum, decreases Total antioxidant capacity, increase creatinine, uric acid and nitric oxide in serum and lipid peroxidation in liver and kidney accompanied with a sever histological changes in the liver tissues. The oil alone at the two tested doses did not induce any significant changes in the biochemical parameters or the histological picture. The combined treatment showed significant improvements in all tested parameters and histological pictures in the liver tissues. Moreover, this improvement was more pronounced in the group received the high dose of the oil. It could be concluded that the essential oil of T. vulgaris has a potential antioxidant activity and a protective effect against AFs toxicity and this protection was dose dependent.
Dates
2. Terry I, Walter GH, Moore C, Roemer R, Hull C. Odor-mediated push-pull pollination in cycads. Science. 2007 Oct 5;318(5847):70. doi: 10.1126/science.1145147. PMID: 17916726.
3. Blanch JS, Peñuelas J, Llusià J. Sensitivity of terpene emissions to drought and fertilization in terpene-storing Pinus halepensis and non-storing Quercus ilex. Physiol Plant. 2007 Oct;131(2):211-25. doi: 10.1111/j.1399-3054.2007.00944.x. PMID: 18251893.








